YM-341619

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

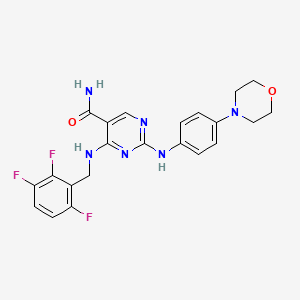

C22H21F3N6O2 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30) |

InChI Key |

IUUUCMFTTBSFIT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4=C(C=CC(=C4F)F)F)C(=O)N |

Synonyms |

2-((4-morpholin-4-ylphenyl)amino)-4-((2,3,6-trifluorobenzyl)amino)pyrimidine-5-carboxamide YM 341619 YM-341619 YM341619 |

Origin of Product |

United States |

Foundational & Exploratory

YM-341619: A Potent and Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-341619, also known as AS1617612, is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting the STAT6 signaling pathway, this compound effectively suppresses the differentiation of T helper 2 (Th2) cells, which are central to the pathophysiology of various allergic diseases. This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Function and Mechanism of Action

This compound functions as a highly potent inhibitor of STAT6, a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling cascades. These cytokines are critical for the development of Th2 immune responses, which are implicated in allergic conditions such as asthma, atopic dermatitis, and allergic rhinitis.[1][2]

The primary mechanism of action of this compound involves the inhibition of IL-4-induced STAT6 activation.[1] This blockade prevents the downstream events that lead to the differentiation of naive CD4+ T cells into Th2 cells.[2] Specifically, this compound has been shown to decrease the production of IL-4 and the expression of GATA-3, a master transcription factor for Th2 differentiation, in T cells.[2][3][4] Notably, this compound does not affect Th1 cell differentiation, as evidenced by its lack of impact on the production of Interferon-gamma (IFN-γ) or the expression of the Th1 transcription factor, T-bet.[2][3][4] This selectivity highlights its targeted therapeutic potential in Th2-dominant diseases.

Quantitative Efficacy and Pharmacokinetics

The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/System |

| STAT6 Activation IC50 | 0.70 nM | Not specified |

| Th2 Differentiation IC50 | 0.28 nM | Mouse Spleen T Cells (IL-4 induced) |

| STAT6 Luciferase Gene Activity IC50 | 1.5 nM | FW4 Cells (IL-4 induced) |

Table 2: In Vivo Efficacy of this compound

| Model | Dosage | Effect |

| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg (p.o.) | Dose-dependent suppression of IgE levels (ED50 = 0.026 mg/kg) |

| Ovalbumin-sensitized mice | 0.3 mg/kg (p.o.) | 71% inhibition of antigen-induced eosinophil infiltration to the lung |

| DNP-Ascaris-sensitized rats | Not specified | Dose-dependent decrease in IL-4 and IL-13 production (both by 57%) |

| Ovalbumin-sensitized rats | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression of eosinophil accumulation in the lung |

| Ovalbumin-sensitized rats | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression of airway hyperresponsiveness |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose | AUC (0-24h) (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (mL/kg) | Bioavailability (%) |

| Mice | 1 mg/kg (i.v.) | 462 | 80 | 0.5 | 1.0 | 3177 | 15 |

| Dogs | 0.5 mg/kg (i.v.) | 146 | 29 | 1.2 | 0.7 | 3334 | 29 |

| Monkeys | 1 mg/kg (i.v.) | 517 | 16 | 1.7 | 0.7 | 1975 | 8 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Th2 Differentiation Assay

-

Objective: To determine the effect of this compound on the differentiation of naive T cells into Th2 cells.

-

Cell Type: Mouse spleen T cells.

-

Methodology:

-

Isolate spleen T cells from mice.

-

Culture the T cells with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce Th2 differentiation.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1-10 nM) for 30 minutes before the addition of IL-4.[3][4]

-

After a specified incubation period (e.g., 16 hours), harvest the cells.[4]

-

Analyze the expression of Th2-specific markers, such as IL-4 and GATA-3 mRNA, using RT-PCR.[3][4]

-

-

Outcome Measurement: The concentration-dependent decrease in IL-4 and GATA-3 mRNA expression indicates the inhibitory effect of this compound on Th2 differentiation.[3][4]

STAT6 Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on STAT6-mediated gene transcription.

-

Cell Line: FW4 cells.

-

Methodology:

-

Transfect FW4 cells with a luciferase reporter construct containing STAT6 binding elements in its promoter.

-

Pre-treat the transfected cells with this compound at various concentrations (e.g., 0.1-100 nM) for 30 minutes.[3][4]

-

Stimulate the cells with IL-4 to activate the STAT6 signaling pathway.

-

After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.

-

-

Outcome Measurement: A decrease in luciferase activity in the presence of this compound demonstrates its inhibitory effect on STAT6-dependent gene expression.[3][4]

Visualizing Molecular Pathways and Workflows

To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action within the IL-4/STAT6 signaling pathway and a typical experimental workflow.

Caption: Mechanism of action of this compound in the IL-4/STAT6 signaling pathway.

Caption: Workflow for assessing the in vitro effect of this compound on Th2 differentiation.

Conclusion

This compound is a promising preclinical candidate for the treatment of allergic diseases.[1][3][4] Its high potency and selectivity for STAT6, coupled with its oral bioavailability, make it an attractive molecule for further development. The comprehensive data presented in this guide underscore its potential to modulate the Th2 immune response, offering a targeted therapeutic strategy for conditions driven by aberrant IL-4 and IL-13 signaling. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Pharmacokinetics and Bioavailability of YM-341619: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile and bioavailability of YM-341619, a potent and orally bioavailable inhibitor of the signal transducer and activator of transcription 6 (STAT-6). This compound has been investigated for its potential therapeutic application in allergic diseases, such as asthma, due to its targeted inhibition of the Th2 immune response.[1] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.

Core Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. A summary of the key parameters following a single intravenous administration is presented below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound [1]

| Parameter | Mouse (1 mg/kg) | Dog (0.5 mg/kg) | Monkey (1 mg/kg) |

| AUC(0-24) (ng·h/mL) | 462 | 146 | 517 |

| Cmax (ng/mL) | 80 | 29 | 16 |

| Tmax (h) | 0.5 | 1.2 | 1.7 |

| t1/2 (h) | 1.0 | 0.7 | 0.7 |

| Vd (mL/kg) | 3177 | 3334 | 1975 |

Table 2: Oral Bioavailability of this compound [1]

| Species | Bioavailability (%) |

| Mouse | 15 |

| Dog | 29 |

| Monkey | 8 |

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice, dogs, and monkeys.

Methodology:

-

Animal Models: The studies utilized mice, dogs, and monkeys. Specific strains, ages, and sexes of the animals were not detailed in the available literature.

-

Drug Administration:

-

Intravenous (IV): this compound was administered as a single intravenous dose of 1 mg/kg to mice and monkeys, and 0.5 mg/kg to dogs.[1] The formulation of the intravenous solution was not specified.

-

Oral (PO): For bioavailability assessment, an oral formulation of this compound was administered. The exact oral dosage and formulation were not specified in the available abstract.

-

-

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of the compound. The specific time points for collection were not detailed.

-

Analytical Method: While not explicitly stated for this compound, the quantification of small molecule inhibitors in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This would involve protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), half-life (t1/2), and Volume of Distribution (Vd). Bioavailability was calculated by comparing the AUC following oral administration to the AUC following intravenous administration.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the preclinical pharmacokinetic evaluation of this compound.

Caption: Preclinical Pharmacokinetic Workflow for this compound.

This compound Mechanism of Action: STAT-6 Signaling Pathway

This compound functions by inhibiting the STAT-6 signaling pathway, which is crucial for the differentiation of T-helper 2 (Th2) cells, key mediators of the allergic inflammatory response. The diagram below outlines this pathway.

Caption: this compound Inhibition of the STAT-6 Signaling Pathway.

References

YM-341619: A Potent and Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases

An In-depth Technical Guide on the IC50, Potency, and Mechanism of Action of YM-341619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound (also known as AS1617612), a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). This document details the compound's inhibitory potency (IC50 values), its mechanism of action in the context of Th2 cell differentiation, and the experimental methodologies used for its characterization.

Data Presentation

The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay System | Target/Effect Measured |

| IC50 | 0.70 nM | Cell-free | STAT6 Activation |

| IC50 | 0.28 nM | Mouse Spleen T Cells | IL-4-induced Th2 Differentiation |

| IC50 | 1.5 nM | FW4 Cells | IL-4-induced STAT6 Luciferase Gene Activity |

| ED50 | 0.026 mg/kg | DNP-Ascaris-sensitized rats (oral admin.) | Suppression of IgE Production |

Core Mechanism of Action: Inhibition of the IL-4/STAT6 Signaling Pathway

This compound exerts its therapeutic effects by selectively targeting the STAT6 signaling pathway, a critical cascade in the development of T helper 2 (Th2) cell-mediated allergic responses.[1] Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines that promote the differentiation of naive T cells into Th2 cells. This process is initiated by the binding of these cytokines to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT6, which subsequently dimerizes and translocates to the nucleus. In the nucleus, phosphorylated STAT6 acts as a transcription factor, inducing the expression of key Th2-associated genes, most notably GATA-3. GATA-3 is the master regulator of Th2 differentiation and is responsible for the production of Th2 effector cytokines such as IL-4, IL-5, and IL-13, which drive the pathophysiology of allergic diseases like asthma.[1] this compound potently inhibits the phosphorylation and subsequent activation of STAT6, thereby blocking the entire downstream cascade that leads to Th2 differentiation and the production of allergic mediators.[1][2]

Mandatory Visualization

Signaling Pathway Diagram

Caption: IL-4/STAT6 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound, primarily based on the work of Ohga et al. (2008).[2]

STAT6-Dependent Reporter Gene Assay

This assay was performed to determine the direct inhibitory effect of this compound on IL-4-induced STAT6-dependent gene transcription.

-

Cell Line: FW4 cells, a murine pro-B cell line, were used. These cells were stably co-transfected with a plasmid containing a STAT6-responsive promoter driving the expression of the firefly luciferase reporter gene and a plasmid constitutively expressing human STAT6.

-

Culture Conditions: FW4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 µM 2-mercaptoethanol, and 1 mg/ml G418.

-

Assay Procedure:

-

FW4 cells were seeded into 96-well plates at an appropriate density.

-

The cells were pre-treated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.[3]

-

Following pre-treatment, the cells were stimulated with 10 ng/mL of murine IL-4 to induce STAT6 activation.

-

The plates were incubated for 6 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, the cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis: The IC50 value was calculated as the concentration of this compound that resulted in a 50% inhibition of the IL-4-induced luciferase activity compared to the vehicle-treated control.

In Vitro Th2 Cell Differentiation Assay

This assay was conducted to evaluate the effect of this compound on the differentiation of naive T cells into Th2 effector cells.

-

Cell Source: Spleens were harvested from female BALB/c mice.

-

T Cell Isolation: Single-cell suspensions of splenocytes were prepared. T cells were then purified from this suspension using a nylon wool column.

-

Differentiation Protocol:

-

Purified T cells were cultured in RPMI-1640 medium supplemented with 10% FBS, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

The T cells were stimulated with plate-bound anti-CD3 antibody (5 µg/mL) and soluble anti-CD28 antibody (1 µg/mL) to mimic T cell receptor activation.

-

For Th2 differentiation, the culture medium was supplemented with 10 ng/mL of murine IL-4 and 10 µg/mL of anti-IFN-γ antibody.

-

For Th1 differentiation (control), the medium was supplemented with 1 ng/mL of murine IL-12 and 10 µg/mL of anti-IL-4 antibody.

-

This compound was added to the cultures at various concentrations at the initiation of the differentiation process.

-

The cells were incubated for 4 days at 37°C in a 5% CO2 atmosphere.

-

-

Analysis of Differentiation:

-

Cytokine Production: After the 4-day differentiation period, the cells were washed and restimulated with plate-bound anti-CD3 antibody for 24 hours. The concentrations of IL-4 (for Th2) and IFN-γ (for Th1) in the culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).

-

Transcription Factor mRNA Expression: Total RNA was extracted from the differentiated T cells after 16 hours of culture with IL-4. The expression levels of GATA-3 (Th2 master regulator) and T-bet (Th1 master regulator) mRNA were quantified by reverse transcription-polymerase chain reaction (RT-PCR).[3]

-

-

Data Analysis: The IC50 value for the inhibition of Th2 differentiation was determined as the concentration of this compound that caused a 50% reduction in IL-4 production.

Experimental Workflow Diagram

Caption: Workflow for In Vitro Th2 Differentiation Assay.

References

The Role of YM-341619 in the Regulation of Immunoglobulin E (IgE) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunoglobulin E (IgE) is a central mediator of type I hypersensitivity reactions and plays a critical role in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. The production of IgE is tightly regulated by a complex network of cytokines and signaling pathways, with the Interleukin-4 (IL-4)/Signal Transducer and Activator of Transcription 6 (STAT6) axis being a pivotal component. YM-341619 has emerged as a potent and selective inhibitor of STAT6, demonstrating significant potential in the preclinical setting for the downregulation of IgE levels and the amelioration of allergic responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on IgE and related biomarkers, and detailed protocols of key preclinical studies.

Introduction to IgE Regulation and the Role of STAT6

The synthesis of IgE by B lymphocytes is a hallmark of the T helper 2 (Th2) type immune response. This process is initiated by the cytokine IL-4 and the closely related IL-13, which are primarily produced by activated Th2 cells, mast cells, and basophils. The binding of IL-4 or IL-13 to their respective receptors on the surface of B cells activates the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate a specific tyrosine residue on the intracellular domain of the IL-4 receptor alpha chain. This phosphorylated site serves as a docking site for the STAT6 protein. Upon recruitment to the receptor complex, STAT6 is itself phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements in the promoter regions of target genes.

One of the most critical downstream effects of STAT6 activation in B cells is the induction of class switch recombination to the ε-isotype, a crucial step for the production of IgE. In T helper cells, the IL-4/STAT6 pathway is instrumental in driving the differentiation of naive CD4+ T cells into the Th2 lineage by upregulating the master Th2 transcription factor, GATA3.[1] These Th2 cells, in turn, produce more IL-4, IL-5, and IL-13, creating a positive feedback loop that perpetuates the allergic inflammatory cascade. Given its central role in mediating the effects of IL-4 and IL-13, STAT6 represents a key therapeutic target for the inhibition of IgE production and the treatment of allergic diseases.[2]

This compound: A Potent STAT6 Inhibitor

This compound, also known as AS-1617612, is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of STAT6 activation.[3][4] By targeting STAT6, this compound effectively disrupts the downstream signaling cascade initiated by IL-4 and IL-13, thereby inhibiting Th2 cell differentiation and IgE production.

Mechanism of Action

This compound exerts its inhibitory effect by preventing the activation of STAT6.[3] While the precise molecular interaction is not fully elucidated in the provided search results, its functional consequence is the suppression of IL-4-induced STAT6-dependent gene expression.[3] This leads to a reduction in the expression of GATA3, the master transcription factor for Th2 differentiation, and consequently, a decrease in the production of Th2 cytokines such as IL-4 and IL-13.[3][5] The inhibition of this pathway ultimately leads to a reduction in IgE synthesis by B cells.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in inhibiting STAT6 activation, Th2 differentiation, and IgE production.

| Parameter | Value | Cell/System | Reference |

| IC50 (STAT6 Activation) | 0.70 nM | Not specified | [3][4] |

| IC50 (IL-4-induced STAT6 Luciferase Activity) | 1.5 nM | FW4 cells | [5] |

| IC50 (Th2 Differentiation) | 0.28 nM | Mouse spleen T cells | [3][4] |

Table 1: In Vitro Efficacy of this compound.

| Animal Model | Dosage (Oral) | Effect on Plasma IgE | ED50 for IgE Suppression | Reference |

| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg | Dose-dependent reduction | 0.026 mg/kg | [3][5] |

Table 2: In Vivo Efficacy of this compound on IgE Levels.

| Animal Model | Dosage (Oral) | Effect on IL-4 Production | Effect on IL-13 Production | Effect on IFN-γ Production | Reference |

| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg | Tendency to decrease | Dose-dependent decrease (57%) | No effect | [5] |

Table 3: In Vivo Effect of this compound on Cytokine Production in Splenocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Th2 Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of naive T cells into Th2 cells.

Methodology:

-

Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice.

-

Cell Culture: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

-

Th2 Skewing Conditions: Add IL-4 to the culture medium to promote differentiation towards the Th2 lineage.

-

This compound Treatment: Add varying concentrations of this compound to the cell cultures.

-

Incubation: Incubate the cells for a period sufficient to allow for differentiation (typically several days).

-

Analysis: Analyze the cell culture supernatants for the presence of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA. Analyze the cells for the expression of the Th2 master transcription factor GATA3 using intracellular flow cytometry or quantitative PCR.

DNP-Ascaris-Sensitized Rat Model of IgE Production

Objective: To evaluate the in vivo effect of this compound on allergen-induced IgE production.

Methodology:

-

Sensitization: Sensitize rats by injecting them with an emulsion of 2,4-dinitrophenylated ascaris extract (DNP-As) as the antigen and Bordetella pertussis as an adjuvant.[6]

-

This compound Administration: Administer this compound orally at various doses (e.g., 0.003-0.03 mg/kg) for a specified period during the sensitization phase.[3][5]

-

Blood Collection: Collect blood samples from the rats at designated time points after sensitization.

-

IgE Measurement: Measure the plasma levels of total IgE using an enzyme-linked immunosorbent assay (ELISA).

-

Cytokine Analysis: Isolate splenocytes from the sensitized rats and re-stimulate them in vitro with the antigen. Measure the production of cytokines (IL-4, IL-13, IFN-γ) in the culture supernatants by ELISA.

Ovalbumin-Sensitized Rat Model of Allergic Airway Inflammation

Objective: To assess the effect of this compound on allergen-induced airway inflammation, a key feature of asthma.

Methodology:

-

Sensitization: Sensitize rats by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on multiple days (e.g., day 0 and 7).[7]

-

Challenge: Challenge the sensitized rats by exposing them to aerosolized OVA for a defined period on multiple consecutive days (e.g., days 14-20).[7]

-

This compound Administration: Administer this compound orally at various doses prior to each OVA challenge.

-

Airway Hyperresponsiveness Measurement: Assess airway hyperresponsiveness by measuring changes in lung function parameters (e.g., airway resistance) in response to a bronchoconstrictor like methacholine.

-

Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect cells and fluid from the airways.

-

Cell Analysis: Perform a differential cell count on the BAL fluid to quantify the number of eosinophils and other inflammatory cells.

-

Cytokine and IgE Analysis: Measure the levels of cytokines and IgE in the BAL fluid and/or serum using ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the DNP-Ascaris-sensitized rat model.

Conclusion

This compound is a potent and selective STAT6 inhibitor that effectively suppresses Th2 cell differentiation and reduces IgE production in preclinical models of allergy. Its mechanism of action, directly targeting a key node in the IL-4 and IL-13 signaling pathways, makes it a promising candidate for the development of novel therapeutics for IgE-mediated allergic diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of allergy and immunology. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into tangible benefits for patients with allergic conditions.

References

- 1. Severe Allergic Dysregulation Due to A Gain of Function Mutation in the Transcription Factor STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal Transducer and Activator of Transcription Factor 6 (Stat6)-deficient Mice Are Protected from Antigen-induced Airway Hyperresponsiveness and Mucus Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Wistar strain rats as the model for IgE antibody experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AS1617612 (YM-341619): A Technical Whitepaper on its Core Function as a STAT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth technical overview of AS1617612, also known as YM-341619. It is crucial to note that while the initial query referenced this compound as a P-selectin antagonist, extensive research identifies AS1617612 (this compound) as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] This paper will focus on its established mechanism of action as a STAT6 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathway and experimental workflows. This compound is a pyrimidine-5-carboxamide derivative and shows promise in the research of allergic diseases, such as asthma, by targeting the Th2 immune response.[2][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AS1617612 (this compound).

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line/System | Notes |

| STAT6 Inhibition (IC50) | 0.70 nM | Not specified | Potent inhibition of STAT6 activation.[1][2] |

| Th2 Differentiation Inhibition (IC50) | 0.28 nM | Mouse spleen T cells | Induced by IL-4 stimulation.[1][2] |

| STAT6 Luciferase Gene Activity Inhibition (IC50) | 1.5 nM | FW4 cells | Inhibition of IL-4-induced STAT6 reporter gene activity.[1][5] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Species | Model/Notes |

| IgE Production Suppression (ED50) | 0.026 mg/kg | Rat | DNP-Ascaris-sensitized rats; oral administration.[1][5] |

| Antigen-Induced Eosinophil Infiltration Inhibition | -71% | Mouse | 0.3 mg/kg oral administration.[2] |

| Cmax | 80 ng/mL | Mouse | 1 mg/kg intravenous injection.[5] |

| 29 ng/mL | Dog | 0.5 mg/kg intravenous injection.[2] | |

| 16 ng/mL | Monkey | 1 mg/kg intravenous injection.[2] | |

| Tmax | 0.5 h | Mouse | 1 mg/kg intravenous injection.[5] |

| 1.2 h | Dog | 0.5 mg/kg intravenous injection.[2] | |

| 1.7 h | Monkey | 1 mg/kg intravenous injection.[2] | |

| AUC(0-24) | 462 ng·h/mL | Mouse | 1 mg/kg intravenous injection.[2] |

| 146 ng·h/mL | Dog | 0.5 mg/kg intravenous injection.[2] | |

| 517 ng·h/mL | Monkey | 1 mg/kg intravenous injection.[2] | |

| t1/2 | 1.0 h | Mouse | 1 mg/kg intravenous injection.[2][5] |

| 0.7 h | Dog | 0.5 mg/kg intravenous injection.[2] | |

| 0.7 h | Monkey | 1 mg/kg intravenous injection.[2] | |

| Volume of Distribution (Vd) | 3177 mL/kg | Mouse | 1 mg/kg intravenous injection.[2] |

| 3334 mL/kg | Dog | 0.5 mg/kg intravenous injection.[2] | |

| 1975 mL/kg | Monkey | 1 mg/kg intravenous injection.[2] | |

| Bioavailability | 15% | Mouse | Not specified |

| 29% | Dog | Not specified | |

| 8% | Monkey | Not specified | |

| In Vitro Hepatic (Human) Intrinsic Clearance | 2514-6241 mL/h/kg | Human | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. In Vitro STAT6 Luciferase Reporter Gene Assay

-

Cell Line: FW4 cells.

-

Protocol:

-

FW4 cells are pretreated with this compound at concentrations ranging from 0.1 nM to 100 nM for 30 minutes.

-

Following pretreatment, cells are stimulated with Interleukin-4 (IL-4) to induce STAT6-dependent luciferase gene expression.

-

Luciferase activity is measured to determine the concentration-dependent inhibitory effect of this compound.

-

-

Endpoint: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the IL-4-induced STAT6 luciferase gene activity.[1][5]

2. In Vitro T-cell Differentiation Assay

-

Cell Source: Mouse spleen T cells.

-

Protocol:

-

Mouse spleen T cells are cultured with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce Th2 differentiation.

-

This compound is added to the culture at varying concentrations.

-

The expression of IL-4 and GATA-3 mRNA (a Th2 transcription factor) is measured.

-

To assess selectivity, a parallel experiment is conducted where T cells are cultured with IL-12 to induce Th1 differentiation, and the expression of IFN-γ and T-bet mRNA (a Th1 transcription factor) is measured in the presence of this compound.

-

-

Endpoint: this compound was found to concentration-dependently decrease the production of IL-4 and the expression of GATA-3 mRNA without affecting IFN-γ production or T-bet expression, indicating selective inhibition of Th2 differentiation.[1][4][5]

3. In Vivo Model of Allergic Response

-

Animal Model: DNP-Ascaris-sensitized rats.

-

Protocol:

-

Sensitized rats are orally administered this compound at doses ranging from 0.003 to 0.03 mg/kg.

-

Serum levels of IgE and IgG2a are measured to assess the effect on the humoral immune response.

-

Splenocytes are isolated and restimulated to measure the production of IL-4, IL-13, and IFN-γ.

-

-

Endpoint: this compound dose-dependently suppressed IgE levels and decreased IL-4 and IL-13 production without affecting IFN-γ, demonstrating its ability to suppress Th2-mediated responses in vivo.[1][5]

4. In Vivo Model of Airway Inflammation

-

Animal Model: Ovalbumin-sensitized rats.

-

Protocol:

-

Sensitized rats are repeatedly exposed to ovalbumin to induce an allergic inflammatory response.

-

This compound is administered orally at doses ranging from 0.003 to 3 mg/kg.

-

Eosinophil accumulation in the lungs and airway hyperresponsiveness are measured.

-

-

Endpoint: this compound dose-dependently suppressed eosinophil accumulation and airway hyperresponsiveness, indicating its therapeutic potential in allergic asthma.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the IL-4/STAT6 signaling pathway and the inhibitory action of AS1617612 (this compound).

Caption: IL-4/STAT6 signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines a general experimental workflow for evaluating the efficacy of AS1617612 (this compound) in an in vivo allergy model.

Caption: In vivo allergy model experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Investigating YM-341619: A Potential Th2-Selective Inhibitor for Atopic Dermatitis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a predominant T helper 2 (Th2) cell-mediated immune response.[1][2] This response leads to the production of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to the pathogenesis of the disease.[3][4] These cytokines trigger downstream signaling pathways, such as the STAT6 pathway, which promotes IgE production, eosinophilia, and skin barrier dysfunction.[5][6] YM-341619 hydrochloride has been identified as a compound that suppresses IL-4-induced STAT6-dependent gene expression.[5] This technical guide provides a comprehensive overview of the preclinical investigation of this compound in models relevant to atopic dermatitis, focusing on its mechanism of action, experimental protocols, and key findings.

Mechanism of Action: Selective Inhibition of Th2 Differentiation

This compound has been shown to selectively inhibit the differentiation of CD4+ T cells into the Th2 subset, a critical step in the allergic inflammatory cascade that drives atopic dermatitis.[5] The compound suppresses the production of key Th2 cytokines, IL-4 and IL-13, and the expression of the master Th2 transcription factor, GATA-3.[5] Notably, this compound does not affect the differentiation of Th1 cells, as evidenced by the unaffected production of IFN-γ and expression of the Th1 transcription factor, T-bet.[5] This selectivity suggests a targeted approach to modulating the immune response in Th2-dominant diseases like atopic dermatitis.

Data Presentation

In Vitro Effects of this compound on T-Cell Differentiation

| Cell Type | Treatment | Parameter Measured | Result |

| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-4 | IL-4 Production | Suppressed |

| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-4 | GATA-3 mRNA Expression | Suppressed |

| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-12 | IFN-γ Production | Not affected |

| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-12 | T-bet mRNA Expression | Not affected |

Table 1: Summary of in vitro findings on the effect of this compound on T-cell differentiation and cytokine production.[5]

In Vivo Effects of this compound in a Rat Allergic Model

| Animal Model | Treatment (Oral) | Parameter Measured | Result |

| DNP-Ascaris-sensitized rats | This compound (0.003-0.03 mg/kg) | Plasma IgE Level | Reduced |

| DNP-Ascaris-sensitized rats | This compound (0.003-0.03 mg/kg) | Plasma IgG2a Level | Not affected |

| DNP-Ascaris-sensitized rats | This compound | Splenocyte IL-4 Production | Suppressed |

| DNP-Ascaris-sensitized rats | This compound | Splenocyte IL-13 Production | Suppressed |

| DNP-Ascaris-sensitized rats | This compound | Splenocyte IFN-γ Production | Not augmented |

| Ovalbumin-sensitized rats | This compound (0.003-3 mg/kg) | Lung Eosinophil Accumulation | Dose-dependently suppressed |

| Ovalbumin-sensitized rats | This compound (0.3-3 mg/kg) | Airway Hyperresponsiveness | Dose-dependently suppressed |

Table 2: Summary of in vivo findings on the effect of orally administered this compound in rat models of allergic inflammation.[5]

Experimental Protocols

In Vitro T-Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of naive T-cells into Th1 and Th2 subsets.

Methodology:

-

Spleen T-cells were isolated from mice.

-

Cells were cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

-

For Th2 differentiation, Interleukin-4 (IL-4) was added to the culture medium.

-

For Th1 differentiation, Interleukin-12 (IL-12) was added to the culture medium.

-

Varying concentrations of this compound were added to the respective cultures.

-

After a defined incubation period, supernatants were collected to measure cytokine (IL-4 and IFN-γ) production, likely via ELISA.

-

Cells were harvested to measure the mRNA expression of key transcription factors (GATA-3 for Th2 and T-bet for Th1), likely via RT-PCR.[5]

In Vivo Rat Allergic Model (DNP-Ascaris)

Objective: To evaluate the effect of this compound on systemic allergic responses.

Methodology:

-

Rats were sensitized with DNP-Ascaris to induce an allergic phenotype characterized by elevated IgE levels.

-

Sensitized rats were orally administered with this compound at doses ranging from 0.003 to 0.03 mg/kg.

-

Blood samples were collected to measure plasma levels of IgE and IgG2a, likely using ELISA.

-

Splenocytes were isolated from the treated rats and re-stimulated in vitro to measure the production of IL-4, IL-13, and IFN-γ.[5]

In Vivo Rat Allergic Model (Ovalbumin-Induced Airway Inflammation)

Objective: To investigate the effect of this compound on allergen-induced eosinophilia and airway hyperresponsiveness, which share inflammatory pathways with atopic dermatitis.

Methodology:

-

Rats were sensitized and repeatedly exposed to ovalbumin to induce allergic airway inflammation.

-

This compound was administered orally at doses ranging from 0.003 to 3 mg/kg.

-

Eosinophil accumulation in the lungs was quantified, likely through bronchoalveolar lavage (BAL) fluid analysis and cell counting.

-

Airway hyperresponsiveness was assessed using standard physiological measurement techniques.[5]

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a selective inhibitor of Th2 cell differentiation.[5] Its ability to suppress IL-4 and IL-13 production, reduce IgE levels, and inhibit eosinophilia in relevant animal models highlights its potential as a therapeutic agent for atopic dermatitis.[5] Further investigation in specific murine models of atopic dermatitis, such as those involving epicutaneous sensitization with allergens like ovalbumin or house dust mites, would be crucial to directly assess its efficacy in a skin-specific inflammatory context.[2][7] Such studies should evaluate key atopic dermatitis parameters including skin lesion severity, epidermal barrier function, and local cytokine profiles within the skin.

References

- 1. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Innovation in Atopic Dermatitis: From Pathogenesis to Treatment | Actas Dermo-Sifiliográficas [actasdermo.org]

- 5. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting STAT6 in Atopic Eczema/Dermatitis | Semantic Scholar [semanticscholar.org]

- 7. Experimental models of atopic dermatitis for preclinical researches [ouci.dntb.gov.ua]

The Impact of YM-341619 on Th2 Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective STAT6 inhibitor, YM-341619, and its impact on the production of key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of STAT6

This compound is a potent and orally active inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1] STAT6 is a critical transcription factor in the signaling cascade initiated by IL-4 and IL-13, which are central to the development of Th2-mediated inflammatory responses characteristic of allergic diseases.[2] By inhibiting STAT6, this compound effectively suppresses the differentiation of naive T helper cells into Th2 cells, thereby reducing the production of Th2-associated cytokines.[3]

Quantitative Impact on IL-4 and IL-13 Production

Experimental data demonstrates that this compound significantly inhibits the production of both IL-4 and IL-13. The inhibitory effects are dose-dependent, showcasing the compound's potency in modulating the Th2 immune response.

| Parameter | IC50 Value | Target | Cell Type | Reference |

| STAT6 Activation | 0.70 nM | STAT6 | Not specified | [1] |

| Th2 Differentiation (IL-4 induced) | 0.28 nM | Th2 Cell Differentiation | Mouse Spleen T Cells | [1] |

In a study involving DNP-Ascaris-sensitized rats, oral administration of this compound led to a dose-dependent decrease in both IL-4 and IL-13 production in splenocytes, with a reported reduction of 57% for both cytokines at an effective dose.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on cytokine production.

In Vitro Th2 Cell Differentiation Assay

This protocol outlines the steps to induce the differentiation of naive CD4+ T cells into Th2 cells and to assess the inhibitory effect of this compound.

Materials:

-

Naive CD4+ T cells (isolated from spleen or peripheral blood)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 antibody

-

Anti-CD28 antibody

-

Recombinant mouse IL-2

-

Recombinant mouse IL-4

-

This compound

-

96-well cell culture plates

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C. Wash the plate with sterile PBS before use.

-

Cell Seeding: Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated wells.

-

Th2 Differentiation Induction: Add anti-CD28 antibody (e.g., 1 µg/mL), recombinant mouse IL-2 (e.g., 20 ng/mL), and recombinant mouse IL-4 (e.g., 20 ng/mL) to the wells to induce Th2 differentiation.

-

This compound Treatment: Add varying concentrations of this compound to the wells at the initiation of the culture. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of IL-4 and IL-13 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 and IL-13

This protocol describes the quantification of IL-4 and IL-13 in cell culture supernatants.

Materials:

-

IL-4 and IL-13 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Cell culture supernatants from the Th2 differentiation assay

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H2SO4)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either IL-4 or IL-13 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add standards and diluted samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Reaction Stoppage and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-4 and IL-13 in the samples by comparing their absorbance to the standard curve.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6.

Caption: Workflow for assessing this compound's impact on IL-4 and IL-13 production in vitro.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of YM-341619 in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and oral administration of YM-341619, a potent and orally active STAT6 inhibitor, in murine models. The protocols outlined below are based on established methodologies to ensure consistent and reproducible results in preclinical studies investigating allergic diseases such as asthma.

Introduction

This compound (also known as AS1617612) is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4/IL-13 signaling pathway.[1][2][3] This pathway is crucial for the differentiation of T helper 2 (Th2) cells, which play a pivotal role in the inflammatory cascade of allergic responses. By inhibiting STAT6, this compound effectively suppresses Th2 differentiation and the production of downstream mediators like IgE, making it a promising candidate for the treatment of allergic conditions.[1] This document provides detailed protocols for the formulation of this compound for oral gavage in mice, along with a summary of its key pharmacological data.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physicochemical and pharmacological properties.

| Parameter | Value | Species | Notes | Reference |

| In Vitro Potency | ||||

| STAT6 Inhibition IC50 | 0.70 nM | [1][3] | ||

| IL-4 Induced Th2 Differentiation IC50 | 0.28 nM | Mouse Spleen T Cells | [1] | |

| STAT6 Luciferase Gene Activity IC50 | 1.5 nM | FW4 Cells | Pretreatment 30 min before IL-4 | [1] |

| In Vitro Solubility | ||||

| DMSO | 50 mg/mL (109.07 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO. | [1] | |

| Oral Administration in Mice | ||||

| Effective Oral Dose Range | 0.003 - 0.3 mg/kg | Mice | Dose-dependently suppresses IgE levels and inhibits eosinophil infiltration. | [1][2] |

| ED50 for IgE Suppression | 0.026 mg/kg | DNP-Ascaris-sensitized rats | [1] | |

| Pharmacokinetics (1 mg/kg, single administration) | ||||

| Bioavailability (F%) | 15% | Mice (intravenous) | [2] | |

| Tmax | 0.5 h | Mice (intravenous) | [1][2] | |

| Cmax | 80 ng/mL | Mice (intravenous) | [1][2] | |

| t1/2 | 1.0 h | Mice (intravenous) | [1][2] | |

| Vd | 3117 mL/kg | Mice (intravenous) | [1] | |

| CLtot | 36.1 mL/min/kg | Mice (intravenous) | [1] |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol details the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), new and unopened

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional, for initial DMSO dissolution)

Procedure:

-

Prepare a 25.0 mg/mL stock solution in DMSO:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of fresh DMSO to achieve a concentration of 25.0 mg/mL.

-

To aid dissolution, the mixture can be sonicated, warmed, and heated to 60°C.[1] Ensure the powder is completely dissolved.

-

Note: This stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

-

Prepare the final oral suspension (2.5 mg/mL):

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare 1 mL of the final suspension, combine the following in a sterile microcentrifuge tube in the specified order:

-

Add 400 µL of PEG300.

-

Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.

-

Vortex the mixture until it is homogeneous.

-

Add 50 µL of Tween-80.

-

Vortex again until the solution is well-mixed.

-

Add 450 µL of Saline.

-

Vortex thoroughly to ensure a uniform suspension.[1]

-

-

-

Administration to Mice:

-

The prepared suspension can be administered to mice via oral gavage.

-

The volume to be administered will depend on the weight of the mouse and the desired dose. For example, for a 20g mouse receiving a 0.3 mg/kg dose, the required volume would be 2.4 µL of the 2.5 mg/mL suspension. It is advisable to dilute the final suspension to a more manageable dosing volume (e.g., 100-200 µL).

-

Precise oral dosing is typically achieved through intragastric gavage, though this can be a stressful procedure for the animals.[4][5] Alternative methods like voluntary ingestion of a gelatin vehicle could be considered to minimize stress.[4][5]

-

Visualizations

This compound Signaling Pathway

Caption: Mechanism of action of this compound in the IL-4/IL-13 signaling pathway.

Experimental Workflow for Oral Formulation Preparation

Caption: Step-by-step workflow for preparing this compound oral suspension.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for YM-341619 in In Vivo Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of YM-341619, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in preclinical in vivo models of allergic asthma. This compound has demonstrated efficacy in attenuating key features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. This document outlines detailed protocols for two common rodent models of allergic asthma—the ovalbumin (OVA)-sensitized model and the dinitrophenylated Ascaris (DNP-Ascaris)-sensitized model—and provides guidance on the preparation and administration of this compound for optimal therapeutic effect. The information presented herein is intended to facilitate the design and execution of in vivo studies aimed at evaluating the therapeutic potential of STAT6 inhibitors for allergic asthma.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by a dominant T helper 2 (Th2) cell response. Key cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), play a central role in the pathophysiology of asthma by promoting IgE production, eosinophil recruitment, and airway hyperresponsiveness. The biological effects of IL-4 and IL-13 are mediated through the activation of STAT6. Upon cytokine binding to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it induces the transcription of genes associated with the Th2 inflammatory cascade.

This compound is a novel, orally bioavailable small molecule that potently inhibits STAT6 activation.[1] By targeting this critical node in the Th2 signaling pathway, this compound offers a promising therapeutic strategy for the treatment of allergic asthma. Preclinical studies have shown that this compound effectively suppresses Th2 cell differentiation and mitigates the cardinal features of asthma in various animal models.[2]

Data Presentation: this compound Efficacy in In Vivo Asthma Models

The following table summarizes the quantitative data from preclinical studies investigating the efficacy of orally administered this compound in rat and mouse models of allergic asthma.

| Animal Model | Species | Key Parameters Measured | This compound Dosage (p.o.) | Observed Effects |

| DNP-Ascaris-sensitized | Rat | Plasma IgE levels | 0.003-0.03 mg/kg | Dose-dependent reduction in plasma IgE levels.[2] |

| Ovalbumin-sensitized | Rat | Eosinophil accumulation in the lung | 0.003-3 mg/kg | Dose-dependent suppression of eosinophil accumulation.[2] |

| Ovalbumin-sensitized | Rat | Airway hyperresponsiveness | 0.3-3 mg/kg | Dose-dependent suppression of airway hyperresponsiveness.[2] |

| Antigen-induced | Mouse | Eosinophil infiltration to the lung | 0.3 mg/kg | Inhibition of antigen-induced eosinophil infiltration.[1] |

Signaling Pathway

The following diagram illustrates the central role of STAT6 in the Th2 signaling pathway and the mechanism of action of this compound.

Caption: this compound inhibits STAT6 phosphorylation, blocking Th2 differentiation.

Experimental Protocols

Preparation of this compound for Oral Administration

This compound hydrochloride can be prepared as a suspension for oral gavage.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Corn Oil

-

Sterile saline (0.9% NaCl)

-

Sterile water

Procedure for Suspension in HP-β-CD:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Dissolve this compound hydrochloride in DMSO to create a stock solution (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.

-

Vortex thoroughly to ensure a uniform suspension. Ultrasonic treatment may be used to aid dissolution.[2]

Procedure for Suspension in Corn Oil:

-

Dissolve this compound hydrochloride in DMSO to create a stock solution (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 1 part of the DMSO stock solution to 9 parts of corn oil.

-

Vortex thoroughly to ensure a uniform suspension.[2]

Note: The final concentration of DMSO should be kept low (e.g., ≤10%) to avoid toxicity. The appropriate vehicle should be chosen based on the experimental design and potential interactions.

Ovalbumin (OVA)-Sensitized Asthma Model in Rats

This model induces a robust eosinophilic airway inflammation and hyperresponsiveness.

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile saline (0.9% NaCl)

-

Aerosol delivery system (nebulizer)

Protocol:

-

Sensitization:

-

On day 0 and day 7, sensitize male Brown Norway or Sprague-Dawley rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg aluminum hydroxide in a total volume of 1 mL sterile saline.

-

-

Drug Administration:

-

Administer this compound or vehicle orally (e.g., by gavage) at the desired dosage. The timing of administration can vary, but typically it is given 1-2 hours before each OVA challenge.

-

-

Challenge:

-

From day 14 to day 20, challenge the rats daily by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes in an aerosol chamber.

-

-

Endpoint Analysis:

-

24-48 hours after the final OVA challenge, perform endpoint analyses. This can include:

-

Measurement of airway hyperresponsiveness to methacholine.

-

Collection of bronchoalveolar lavage fluid (BALF) for cell counting (total and differential).

-

Histological analysis of lung tissue for inflammation and mucus production.

-

Measurement of OVA-specific IgE in serum.

-

-

Caption: Workflow for the ovalbumin-sensitized rat asthma model.

DNP-Ascaris-Sensitized Asthma Model in Rats

This model is particularly useful for studying IgE-mediated responses.

Materials:

-

Dinitrophenylated Ascaris suum extract (DNP-Ascaris)

-

Aluminum hydroxide (Alum)

-

Sterile saline (0.9% NaCl)

Protocol:

-

Sensitization:

-

Actively sensitize male Wistar rats by a single i.p. injection of DNP-Ascaris extract (e.g., 1 mg) emulsified with aluminum hydroxide (e.g., 100 mg) in sterile saline.

-

-

Drug Administration:

-

Administer this compound or vehicle orally at the desired dosage. For studies on IgE levels, the drug can be administered daily for a period following sensitization.

-

-

Endpoint Analysis:

-

At a specified time point after sensitization (e.g., day 14), collect blood samples for the measurement of plasma IgE levels.

-

Alternatively, for airway hyperresponsiveness studies, challenge the sensitized rats with an aerosol of DNP-Ascaris and measure airway responsiveness.[3]

-

Caption: Workflow for the DNP-Ascaris-sensitized rat model.

Conclusion

This compound is a valuable research tool for investigating the role of the STAT6 signaling pathway in the pathogenesis of allergic asthma. The protocols detailed in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound and other STAT6 inhibitors. Careful consideration of the animal model, drug formulation, and dosing regimen is crucial for obtaining robust and reproducible data. The findings from such studies will contribute to a better understanding of the therapeutic potential of targeting STAT6 in allergic airway diseases.

References

Application Notes and Protocols for YM-341619 in a Th2 Differentiation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in the orchestration of humoral immunity, particularly in response to extracellular pathogens and allergens. The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process driven by specific cytokines and transcription factors. A key signaling pathway in Th2 differentiation is initiated by Interleukin-4 (IL-4), which leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 then induces the expression of the master regulator transcription factor GATA-3, which commits the T cell to the Th2 lineage and promotes the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13. Dysregulation of Th2 responses is implicated in the pathophysiology of various allergic diseases, including asthma and atopic dermatitis.

YM-341619 is a potent and selective inhibitor of STAT6. By targeting STAT6, this compound is expected to suppress the IL-4-mediated signaling cascade that is essential for Th2 differentiation. This makes this compound a valuable tool for studying the mechanisms of Th2-mediated immunity and as a potential therapeutic agent for allergic disorders. These application notes provide a detailed protocol for utilizing this compound in an in vitro Th2 differentiation assay to assess its inhibitory effects on Th2 cytokine production and master regulator expression.

Signaling Pathway of Th2 Differentiation and this compound Inhibition

The differentiation of naive CD4+ T cells into Th2 effector cells is a tightly regulated process. The canonical pathway is initiated by the cytokine IL-4. Binding of IL-4 to its receptor (IL-4R) on the surface of a naive T cell leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. A critical target of STAT6 is the GATA3 gene. The transcription factor GATA-3 is considered the master regulator of Th2 differentiation. GATA-3 promotes the expression of Th2-specific cytokines (IL-4, IL-5, and IL-13) and also autoregulates its own expression, creating a positive feedback loop that solidifies the Th2 phenotype. This compound exerts its effect by inhibiting the phosphorylation and subsequent activation of STAT6, thereby blocking the entire downstream signaling cascade that leads to Th2 differentiation.

Caption: Th2 differentiation signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Th2 Differentiation Assay

This protocol details the steps for inducing the differentiation of naive CD4+ T cells into Th2 cells in the presence of varying concentrations of this compound.

Materials:

-

Cells: Naive CD4+ T cells (isolated from mouse spleens or human peripheral blood mononuclear cells).

-

Reagents:

-

This compound hydrochloride

-

Anti-CD3ε antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Recombinant mouse or human IL-4

-

Recombinant mouse or human IL-2

-

Anti-IFN-γ antibody

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2-Mercaptoethanol

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer for RNA extraction or protein analysis

-

Reagents for ELISA (for cytokine quantification) or RT-qPCR (for gene expression analysis)

-

Procedure:

-

Plate Coating:

-

Aseptically coat the wells of a 24-well tissue culture plate with anti-CD3ε antibody at a concentration of 2 µg/mL in sterile PBS.

-

Incubate the plate overnight at 4°C.

-

Before use, wash the wells twice with sterile PBS to remove unbound antibody.

-

-

Cell Preparation:

-

Isolate naive CD4+ T cells from mouse spleens or human PBMCs using a commercially available cell isolation kit.

-

Assess cell purity and viability using flow cytometry. Purity should be >95%.

-

Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

-

-

Th2 Differentiation Culture:

-

Prepare the Th2 differentiation medium containing:

-

Complete RPMI-1640 medium

-

Anti-CD28 antibody (2 µg/mL)

-

Recombinant IL-4 (10 ng/mL)

-

Recombinant IL-2 (10 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

-

Prepare serial dilutions of this compound in the Th2 differentiation medium. A suggested concentration range is 0.1 nM to 100 nM, including a vehicle control (e.g., DMSO).

-

Add 1 x 10^6 naive CD4+ T cells to each well of the anti-CD3ε coated plate.

-

Add the Th2 differentiation medium containing the different concentrations of this compound to the respective wells. The final volume in each well should be 1 mL.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

-

-

Analysis of Th2 Differentiation:

-

After the incubation period, harvest the cells and supernatant.

-

Cytokine Analysis (ELISA): Use the collected supernatant to quantify the concentration of IL-4 produced by the differentiated T cells using a standard ELISA kit.

-

Gene Expression Analysis (RT-qPCR): Lyse the harvested cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression levels of Gata3 and Il4 mRNA. Normalize the expression to a housekeeping gene (e.g., Actb or Gapdh).

-

Intracellular Cytokine Staining (Flow Cytometry): Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, perform intracellular staining for IL-4 and analyze the percentage of IL-4-producing cells by flow cytometry.

-

Experimental Workflow

The following diagram illustrates the key steps of the in vitro Th2 differentiation assay with this compound.

Caption: Experimental workflow for the Th2 differentiation assay using this compound.

Data Presentation

The inhibitory effect of this compound on Th2 differentiation can be quantified by measuring the reduction in IL-4 production and Gata3 gene expression. The following tables present representative data demonstrating the dose-dependent inhibition by this compound.

Table 1: Effect of this compound on IL-4 Production in Differentiating Th2 Cells

| This compound Concentration (nM) | IL-4 Concentration (pg/mL) | % Inhibition of IL-4 Production |

| 0 (Vehicle) | 1500 ± 120 | 0 |

| 0.1 | 1275 ± 110 | 15 |

| 1 | 750 ± 85 | 50 |

| 10 | 225 ± 40 | 85 |

| 100 | 75 ± 20 | 95 |

Table 2: Effect of this compound on Gata3 mRNA Expression in Differentiating Th2 Cells

| This compound Concentration (nM) | Relative Gata3 mRNA Expression | % Inhibition of Gata3 Expression |

| 0 (Vehicle) | 1.00 ± 0.08 | 0 |

| 0.1 | 0.82 ± 0.07 | 18 |

| 1 | 0.45 ± 0.05 | 55 |

| 10 | 0.18 ± 0.03 | 82 |

| 100 | 0.09 ± 0.02 | 91 |

Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.

Conclusion

This compound effectively inhibits the differentiation of naive CD4+ T cells into the Th2 lineage in a dose-dependent manner. This is evidenced by the significant reduction in both the production of the hallmark Th2 cytokine, IL-4, and the expression of the master transcriptional regulator, Gata3. The provided protocol offers a robust framework for investigating the immunomodulatory properties of this compound and similar compounds targeting the STAT6 signaling pathway. These application notes serve as a valuable resource for researchers in immunology and drug development focused on Th2-mediated diseases.

Application Notes and Protocols for YM-341619 Administration in Ovalbumin-Sensitized Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-341619 is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][2] These cytokines are central to the pathogenesis of allergic diseases, driving the differentiation of T helper 2 (Th2) cells, immunoglobulin E (IgE) production, eosinophilia, and airway hyperresponsiveness.[3][4] Consequently, this compound presents a promising therapeutic candidate for allergic conditions such as asthma.[1][2] This document provides detailed protocols for utilizing this compound in ovalbumin (OVA)-sensitized rat models of allergic inflammation, along with a summary of its quantitative effects and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in various experimental settings.

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| STAT6 Inhibition | Cell-based assay | IC50: 0.70 nM | Potent inhibition of STAT6 activation. | [1][2] |

| Th2 Differentiation | IL-4 stimulated mouse spleen T cells | IC50: 0.28 nM | Inhibition of Th2 cell differentiation. | [1][2] |

| STAT6 Luciferase Activity | FW4 cells (IL-4 stimulated) | IC50: 1.5 nM | Concentration-dependent inhibition of STAT6 reporter gene activity. | [1] |

| Plasma IgE Levels | DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg (p.o.) | Dose-dependent reduction in plasma IgE. ED50: 0.026 mg/kg. | [3] |

| Eosinophil Accumulation | OVA-sensitized rats (in lung) | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression of eosinophil accumulation. | [3] |

| Airway Hyperresponsiveness | OVA-sensitized rats | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression of airway hyperresponsiveness. | [3] |

| IL-4 and IL-13 Production | Splenocytes from DNP-Ascaris-sensitized rats | Not specified | Suppression of IL-4 and IL-13 production. | [3] |

| IFN-γ Production | Splenocytes from DNP-Ascaris-sensitized rats | Not specified | No significant effect on IFN-γ production. | [3] |

Experimental Protocols

Ovalbumin (OVA) Sensitization Protocol for Rat Models

This protocol describes a common method for inducing an allergic phenotype in rats using ovalbumin.

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

Bordetella pertussis (optional, as a co-adjuvant)

-

Physiological saline

-

Male Brown Norway or Sprague-Dawley rats (6-8 weeks old)

Procedure:

-

Preparation of Sensitizing Solution:

-

Prepare a 400 µg/mL solution of OVA in physiological saline.

-

Mix the OVA solution at a 1:1 ratio with a 20 mg/mL Al(OH)₃ suspension.[5] This results in a final OVA concentration of 200 µg/mL in the presence of the adjuvant.

-

-

Sensitization Injections:

-

On days 1, 2, and 3, administer intraperitoneal (i.p.) injections of the OVA-Al(OH)₃ suspension (1 mL, containing 200 µg of OVA).[5]

-

On day 1, for a more robust response, inject Bordetella pertussis (10¹⁰ organisms in physiological saline) into the footpads.[5]

-

Administer a booster i.p. injection of the OVA-Al(OH)₃ suspension on day 11.[5]

-

-

Allergen Challenge:

-

Beginning on a set day after the initial sensitization (e.g., day 14 or later), challenge the rats with OVA to induce an allergic response.

-

Prepare a 100 mg/mL solution of OVA in physiological saline.

-

Administer 25 µL of the OVA solution into each nostril using a micropipette for 2 to 4 consecutive days.[5]

-

This compound Administration Protocol

Materials:

-

This compound hydrochloride

-

Vehicle for dissolution (e.g., distilled water, or a suspension with DMSO, PEG300, Tween-80, and saline for oral gavage[1])

Procedure:

-

Preparation of this compound Solution/Suspension:

-

Prepare fresh on the day of administration.

-

For oral administration (p.o.), this compound can be dissolved in distilled water or prepared as a suspension. A common suspension vehicle involves dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline to the desired concentration.[1]

-

-

Administration:

-

Administer the prepared this compound solution/suspension orally via gavage.

-

The timing of administration is critical. Administer this compound one hour before each OVA challenge.[5]

-

The effective dose range in rat models has been shown to be between 0.003 and 3 mg/kg.[3] A dose-response study is recommended to determine the optimal dose for a specific experimental endpoint.

-

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound selectively inhibits the differentiation of CD4+ T cells into the Th2 subset by targeting the IL-4/IL-13 signaling pathway.[3] Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6.[6][7] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor for Th2-specific genes, including GATA-3, which is a master regulator of Th2 differentiation.[3] this compound potently inhibits this phosphorylation and subsequent activation of STAT6.[1][2]

Caption: Mechanism of this compound in inhibiting Th2 differentiation.

Experimental Workflow

The following diagram outlines the typical workflow for studying the effects of this compound in an OVA-sensitized rat model.

Caption: Experimental workflow for this compound in OVA-sensitized rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of allergic asthma: Modulation of Th2 cells and their responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing YM-341619 Efficacy Using Cell-based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction